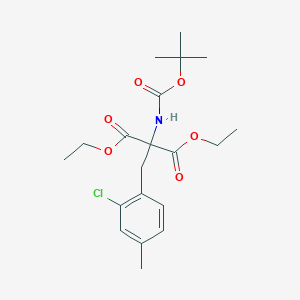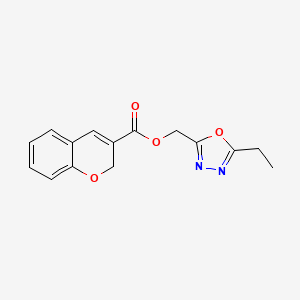
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is a complex organic compound that features an imidazole ring, a phenyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 5-(1H-Imidazol-1-yl)pentanol with 2-bromophenyl benzamide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl or imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the compound can interact with cellular receptors and proteins, modulating various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide
- N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)propionamide
- N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)butyramide
Uniqueness
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is unique due to its specific structural features, such as the benzamide moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88138-18-5 |
|---|---|
Molekularformel |
C21H23N3O2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-[2-(5-imidazol-1-ylpentoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O2/c25-21(18-9-3-1-4-10-18)23-19-11-5-6-12-20(19)26-16-8-2-7-14-24-15-13-22-17-24/h1,3-6,9-13,15,17H,2,7-8,14,16H2,(H,23,25) |
InChI-Schlüssel |
BSKXTILFGLUIJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCCCCCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


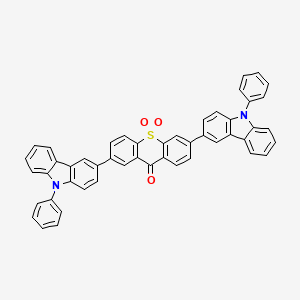



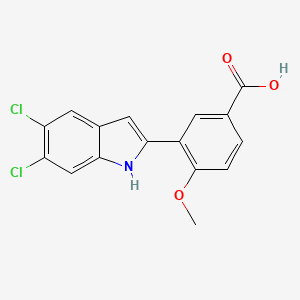
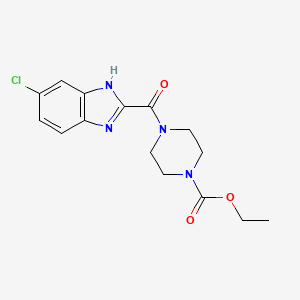
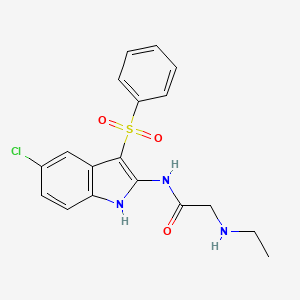
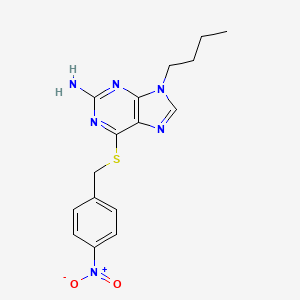
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
